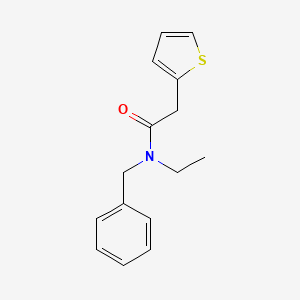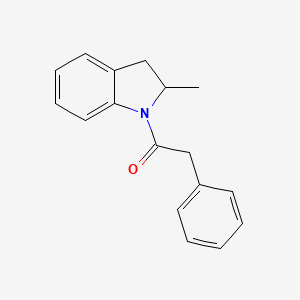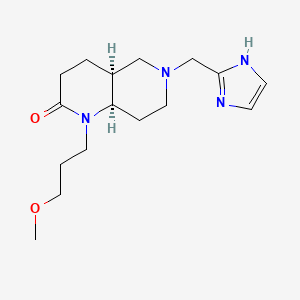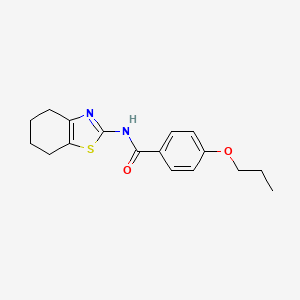![molecular formula C20H30N4O B5596693 N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5596693.png)
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely exhibits a range of chemical and physical properties due to its structure, which includes a pyrazole ring, a dimethylamino group, and various other substituents. Research into similar compounds has explored their synthesis, molecular structure, potential biological activity, and applications in various fields, providing a foundation for understanding the properties and applications of this specific molecule.
Synthesis Analysis
Synthetic approaches for pyrazole derivatives typically involve the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For example, the regioselective synthesis of ethyl pyrazolecarboxylates has been demonstrated through reactions involving dimethylaminomethylene compounds, highlighting methods that could be applicable to the synthesis of the compound (Hanzlowsky et al., 2003).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including potential intramolecular and intermolecular hydrogen bonding, plays a crucial role in their chemical behavior and biological activity. Studies on similar compounds have utilized X-ray crystallography and other analytical techniques to elucidate their structure, revealing how the arrangement of atoms and functional groups influences the compound's properties and interactions (Wu et al., 2005).
Applications De Recherche Scientifique
Cytotoxic Activity
- Synthesis and Cytotoxic Activity in Cancer Research : Derivatives of N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, particularly 4-N-[2-(dimethylamino)ethyl]carboxamides, have been synthesized and tested for their cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. Some of these compounds exhibited potent cytotoxicity with IC50 values less than 10 nM (Deady et al., 2003).
Spectral Properties and Applications in Biomedicine
- Fluorescence and Biomedical Applications : Studies on the spectral properties of dimethylamino derivatives, including N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, showed bright fluorescence in various solutions and solid states. These properties are valuable for developing fluorescent markers in biomedical applications (Galunov et al., 2003).
Antitumor and Antimicrobial Activities
- Microwave-Assisted Synthesis and Biological Activity : The chemical behavior of derivatives including dimethylamino compounds has been explored for synthesizing pyrazolopyridine derivatives. Some of these derivatives exhibited significant antioxidant, antitumor, and antimicrobial activities, highlighting their potential in pharmaceutical applications (El‐Borai et al., 2013).
Pharmacokinetics and Antitumor Activity
- Tumor and Plasma Pharmacokinetics in Anticancer Agents : Research on N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (a related compound) provides insight into the role of lipophilicity and tumor pharmacokinetics in antitumor activity. The study helps understand the plasma pharmacokinetics of similar compounds (Lukka et al., 2012).
Antiallergy Activity
- Synthesis and Evaluation for Antiallergy Activity : A series of derivatives, including N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, was synthesized and evaluated for antiallergy activity. Some derivatives displayed activity in assays relevant to antiallergic effects, although they did not interact with certain receptors typically targeted by antiallergic drugs (Walsh et al., 1990).
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-14(2)11-16-12-18(24(6)22-16)20(25)21-13-19(23(4)5)17-10-8-7-9-15(17)3/h7-10,12,14,19H,11,13H2,1-6H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCOLKOKIDCPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC(=NN2C)CC(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)
![ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5596651.png)

![ethyl 4-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5596686.png)
![8-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5596688.png)


![N-(tert-butyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5596706.png)
